molecular formula C11H15NO B1274753 3-Benzylmorpholine CAS No. 7684-27-7

3-Benzylmorpholine

Cat. No. B1274753
CAS RN: 7684-27-7
M. Wt: 177.24 g/mol
InChI Key: LSXCLMMIDIVSFG-UHFFFAOYSA-N
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Description

3-Benzylmorpholine is a chemical compound that is part of the benzomorpholine family, a group of compounds that have been studied for their potential applications in medicinal chemistry and organic synthesis. While the provided papers do not directly discuss 3-Benzylmorpholine, they do provide insights into related compounds and synthetic methods that could be applicable to its synthesis and characterization.

Synthesis Analysis

The synthesis of benzomorpholine derivatives can be complex, involving multiple steps and various catalytic processes. For instance, the synthesis of 3,4-benzomorphan derivatives is achieved through a tandem [5 + 1]/hemiaminalization reaction using (2-aminoaryl)divinyl ketones and nucleophiles, which forms two new rings and three new bonds in a single step . Similarly, the synthesis of 3-benzyl-3,4,5,6-tetrahydro-2H-1,5-methanobenzo[d][1,3]diazocine, a related compound, involves cyclization of a tetrahydroquinoline intermediate with paraformaldehyde and benzaldehyde . These methods could potentially be adapted for the synthesis of 3-Benzylmorpholine.

Molecular Structure Analysis

The molecular structure of benzomorpholine derivatives is characterized by the presence of a morpholine ring, which is a six-membered heterocycle containing both nitrogen and oxygen atoms. The papers discuss various structural motifs, such as the benzofuran scaffold , benzo[a]carbazoles , and thiochromanes , which are structurally diverse but share common features like heterocyclic rings and substituents that could influence the properties of 3-Benzylmorpholine.

Chemical Reactions Analysis

Benzomorpholine derivatives can undergo a variety of chemical reactions. For example, the synthesis of 3-amino-thiochromanes from 4-benzyl-2-thiazolines involves an intramolecular electrophilic aromatic substitution . The controllable synthesis of benzomorpholines from 2-aminophenols and 4-vinylphenols demonstrates the versatility of cross-coupling/annulation reactions . These reactions highlight the reactivity of the benzomorpholine core and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzomorpholine derivatives are influenced by their molecular structure. The presence of aromatic rings, heteroatoms, and substituents can affect properties such as solubility, boiling point, and reactivity. For instance, the use of molecular oxygen as an oxidant in the synthesis of benzomorpholine derivatives suggests that these compounds might be sensitive to oxidation conditions . Additionally, the enantioselective synthesis of benzoxasiloles indicates that stereochemistry plays a significant role in the properties of these molecules .

Scientific Research Applications

1. Pharmaceutical Development

3-Benzylmorpholine and its derivatives are explored in the pharmaceutical industry for various therapeutic applications. Notably, derivatives of 2-aminomethyl-4-benzylmorpholine have been identified as potent CCR3 chemokine receptor antagonists. These compounds have shown effectiveness in the treatment of asthma, allergic rhinitis, and other inflammatory diseases, with some displaying affinities in the 10 – 100 pM range. One of the derivatives, 766994, has advanced to Phase II clinical trials for asthma and allergic rhinitis treatment (Expert Opinion on Therapeutic Patents, 2004).

2. Chemical Synthesis and Analysis

The synthesis and characterization of 3-Benzylmorpholine derivatives have been subjects of scientific interest. Studies have focused on the synthesis of compounds like 3-fluorophenmetrazine (3-FPM), which is a phenmetrazine analog and represents one of many phenylmorpholines designed for treatment options in areas such as obesity and drug dependence. Analytical characterization of these compounds is crucial for understanding their properties and potential applications (Drug Testing and Analysis, 2017).

3. Polymer Science

In polymer science, 3-Benzylmorpholine derivatives have been used in the development of novel materials. A study demonstrated the synthesis of a 3-benzylmorpholine-2,5-dione monomer from the natural amino acid l-phenylalanine. This monomer was used to synthesize a poly(ester amide) homopolymer via ring-opening polymerization, which shows potential as a drug delivery vehicle, especially for hydrophobic drugs with aromatic moieties (Macromolecular Rapid Communications, 2022).

4. Environmental Research

Benzylmorpholine compounds like 3-Benzylidene camphor (3BC) are studied for their environmental impact, especially in aquatic ecosystems. 3BC, used in personal care products for UV protection, has been shown to affect the reproduction and development of fish species like Pimephales promelas in a dose-dependent manner (Toxicological Sciences, 2006).

5. Analytical Chemistry

In analytical chemistry, the structural and physicochemical properties of benzylmorpholine compounds are of significant interest. Research has been conducted on the synthesis, crystal structure analysis, and spectral investigations of compounds like 4-benzyl-5-oxomorpholine-3-carbamide. Such studies provide insights into the reactivity, stability, and potential bioactivity of these compounds (Journal of Molecular Structure, 2017).

Safety And Hazards

The safety data sheet for 3-Benzylmorpholine advises against inhalation and contact with skin and eyes. It recommends the use of personal protective equipment, adequate ventilation, and the removal of all sources of ignition in case of accidental release .

properties

IUPAC Name

3-benzylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-13-7-6-12-11/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXCLMMIDIVSFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzylmorpholine

CAS RN

7684-27-7
Record name 3-benzylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
NE Göppert, M Dirauf, P Liebing… - Macromolecular …, 2023 - Wiley Online Library
… In summary, a (S)-3-benzylmorpholine-2,5-dione monomer was synthesized in a two-step … The molar mass of the resulting poly(3-benzylmorpholine-2,5-dione)s was controlled up to a …
Number of citations: 4 onlinelibrary.wiley.com
YY Lau, H Zhai, LL Schafer - The Journal of Organic Chemistry, 2016 - ACS Publications
… Starting from 1 g of aminoalkyne 5a, (R)-3-benzylmorpholine (7a) can be synthesized. Purification through simple acid–base extraction yields the desired product in 72% yield with 95% …
Number of citations: 31 pubs.acs.org
W Chen, J Li, H Xie, J Wang - Organic letters, 2020 - ACS Publications
… To our delight, the chiral 3-benzylmorpholine amide 1e provided the best result of 65% yield and 96% ee. The yield could be further enhanced to 80% by simply increasing the catalyst …
Number of citations: 31 pubs.acs.org
GL Levit, DA Gruzdev, VP Krasnov - Advances in Organic …, 2018 - books.google.com
… Authors also proposed a model of transition states in the course of acylation of 3-benzylmorpholine (44) with reagent (S)-46b, which explains the observed stereoselectivity. A key role in …
Number of citations: 10 books.google.com
ML Leathen - 2011 - search.proquest.com
Chapter 1 provides a brief introduction. Chapters 2 and 3 of this thesis describe the development new methods for the synthesis of nitrogen containing heterocycles via palladium …
Number of citations: 2 search.proquest.com
CJ Dooley III, A Burtea, C Mitilian, WT Dao… - The Journal of …, 2020 - ACS Publications
… (R)-3-Benzylmorpholine (26) (R)-3-benzylmorpholine was prepared according to General Procedure 1 using the following amounts of reagents. Step 1: D-phenylalaninol (0.200 g, 1.32 …
Number of citations: 4 pubs.acs.org
Y YOKOWO, A MATUWURA, M SABURI… - Journal of Japan Oil …, 1981 - jstage.jst.go.jp
… However, in the case where (S)-3-benzylmorpholine (5) was employed, (- )-aldehyde was … Synthesis of (S)-3-benzylmorpholine. Table-2 Optical activation of racemic aldehydes via …
Number of citations: 0 www.jstage.jst.go.jp
SY Hsieh, B Wanner, P Wheeler… - … A European Journal, 2014 - Wiley Online Library
… The catalytic kinetic resolution of 3-benzylmorpholine 1 with a chiral hydroxamic acid proceeds with good selectivity (s=29).5b This is sufficient for isolating recovered starting material in …
VD Romanenko - Advances in Organic Synthesis, 2018 - books.google.com
This chapter deals with the synthesis of α-organyl-substituted methylenebisphosphonates and focuses on compounds not having the heteroatomic substituents at the geminal carbon. …
Number of citations: 2 books.google.com
N Janzen, M Peter, S Sander… - The Journal of …, 2007 - academic.oup.com
Background: Neonatal screening programs for congenital adrenal hyperplasia (21-CAH) using an immunoassay for 17α-hydroxyprogesterone (17-OHP) generate a high rate of positive …
Number of citations: 250 academic.oup.com

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